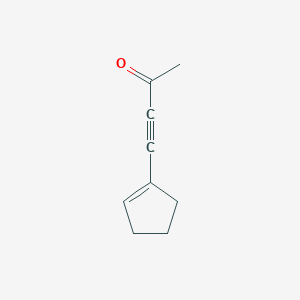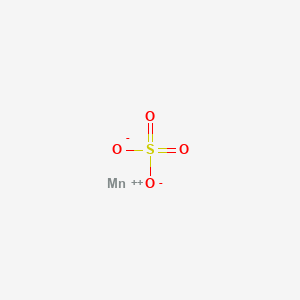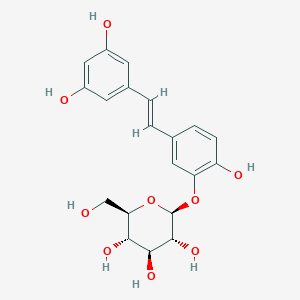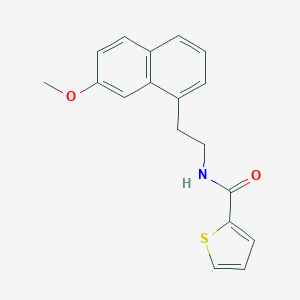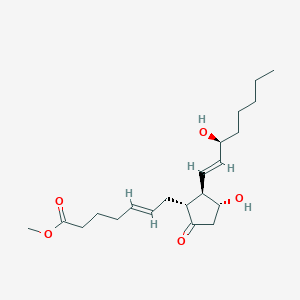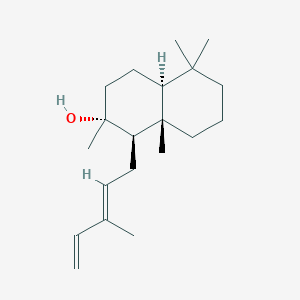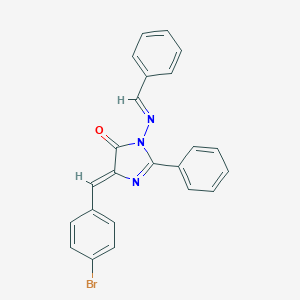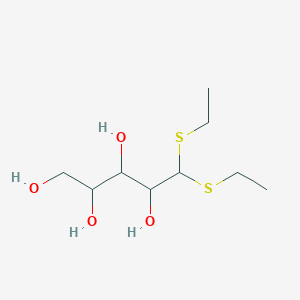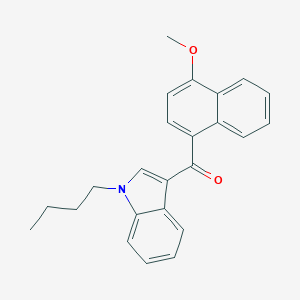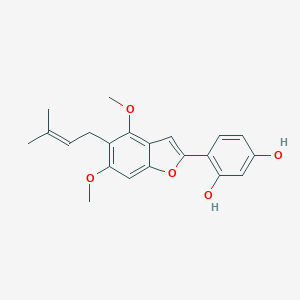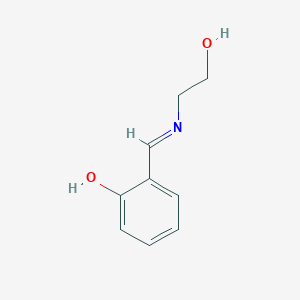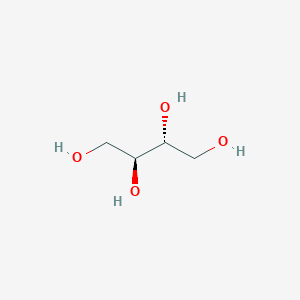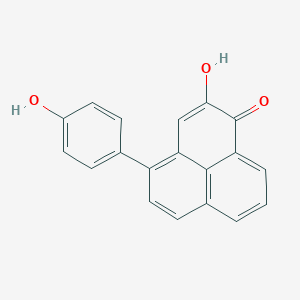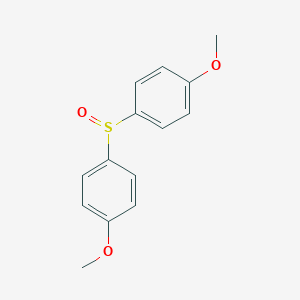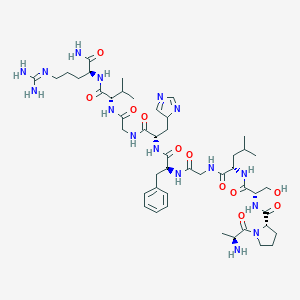
Locustatachykinin IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Locustatachykinin IV (LomTK-IV) is a neuropeptide that belongs to the tachykinin family. It was first identified in the central nervous system of locusts, and later found in other insects. LomTK-IV has been shown to have various physiological and biochemical effects, making it an important molecule for scientific research.
Mécanisme D'action
Locustatachykinin IV acts on the tachykinin receptor, which is a G protein-coupled receptor. Binding of Locustatachykinin IV to the receptor activates a signaling pathway that leads to the release of intracellular calcium ions. This, in turn, leads to the activation of various downstream effectors that mediate the physiological and biochemical effects of Locustatachykinin IV.
Effets Biochimiques Et Physiologiques
Locustatachykinin IV has been shown to have various biochemical and physiological effects. It can stimulate the release of digestive enzymes, increase gut motility, and regulate the secretion of hormones. In addition, Locustatachykinin IV can also modulate the activity of ion channels, leading to changes in membrane potential and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Locustatachykinin IV in lab experiments is its specificity for the tachykinin receptor, which allows for targeted manipulation of insect physiology and behavior. However, one limitation is the lack of knowledge about the receptor distribution and signaling pathways in different insect species, which can affect the interpretation of experimental results.
Orientations Futures
1. Investigating the role of Locustatachykinin IV in the regulation of insect immunity and stress responses.
2. Developing Locustatachykinin IV-based biopesticides for insect control.
3. Studying the interaction between Locustatachykinin IV and other neuropeptides in the regulation of insect physiology and behavior.
4. Characterizing the tachykinin receptor and signaling pathways in different insect species.
5. Identifying potential therapeutic applications of Locustatachykinin IV in human diseases.
Méthodes De Synthèse
Locustatachykinin IV can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing Locustatachykinin IV due to its simplicity and efficiency. LPPS, on the other hand, is a more complex method that involves the use of liquid-phase chemistry.
Applications De Recherche Scientifique
Locustatachykinin IV has been extensively studied for its role in insect physiology and behavior. It has been shown to be involved in the regulation of feeding, locomotion, and reproduction in insects. In addition, Locustatachykinin IV has also been studied for its potential as a biopesticide, as it can disrupt insect nervous systems.
Propriétés
Numéro CAS |
132309-71-8 |
|---|---|
Nom du produit |
Locustatachykinin IV |
Formule moléculaire |
C47H74N16O11 |
Poids moléculaire |
1039.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H74N16O11/c1-25(2)17-31(59-43(71)34(23-64)61-44(72)35-14-10-16-63(35)46(74)27(5)48)40(68)54-21-36(65)57-32(18-28-11-7-6-8-12-28)42(70)60-33(19-29-20-52-24-56-29)41(69)55-22-37(66)62-38(26(3)4)45(73)58-30(39(49)67)13-9-15-53-47(50)51/h6-8,11-12,20,24-27,29-35,38,64H,9-10,13-19,21-23,48H2,1-5H3,(H2,49,67)(H,54,68)(H,55,69)(H,57,65)(H,58,73)(H,59,71)(H,60,70)(H,61,72)(H,62,66)(H4,50,51,53)/t27-,29?,30-,31-,32-,33-,34-,35-,38-/m0/s1 |
Clé InChI |
NZZLXJYZUFBAJC-PDBVKYENSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3C=NC=N3)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |
Séquence |
APSLGFXGVR |
Synonymes |
Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2 locustatachykinin IV protein, insect locustatachykinin IV protein, Locusta migratoria Lom-TK IV protein, Locusta migratoria LomTK-IV protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3a-endo-L-leucine-6-L-histidine- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



